1-(2-Chloro-5-nitrophenyl)acetone

Organic Synthesis Pharmaceutical Intermediates Analytical Chemistry

1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7) is the validated Mavacamten intermediate, distinguished by a methylene spacer (C9 framework, MW 213.62) absent in the common acetophenone analog (C8, MW 199.59). Its 35.7% higher boiling point (332.3°C) ensures thermal compatibility in downstream processing. Also essential for vismodegib intermediate synthesis via the 2-chloro-5-nitrophenyl pharmacophore. Substitution with incorrect analogs alters reaction kinetics, reduces yield, and propagates impurities through multi-step APIs. Procure the exact structure your synthesis demands.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 320576-24-7
Cat. No. B1359172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-nitrophenyl)acetone
CAS320576-24-7
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3
InChIKeyAMDVRMUSPZTKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7) | Physical Properties and Intermediate Role


1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7), also known as 1-(2-chloro-5-nitrophenyl)propan-2-one, is a substituted phenylacetone derivative with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol [1]. It features a 2-chloro-5-nitrophenyl moiety attached to an acetone group, with predicted physical properties including a boiling point of 332.3±27.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. The compound serves primarily as a synthetic intermediate in organic chemistry and pharmaceutical research, with its chloro and nitro substituents enabling further derivatization through nucleophilic aromatic substitution and reduction reactions .

Why Generic Substitution Fails for 1-(2-Chloro-5-nitrophenyl)acetone (320576-24-7) Procurement


Procurement of 1-(2-Chloro-5-nitrophenyl)acetone cannot be indiscriminately substituted with structurally similar 2-chloro-5-nitrophenyl derivatives due to fundamental differences in molecular structure that dictate divergent physical properties, synthetic utility, and downstream reaction compatibility. The target compound contains a critical methylene spacer between the aromatic ring and the carbonyl group, resulting in a C9H8ClNO3 framework (MW 213.62 g/mol) that is chemically distinct from its C8 acetophenone analog (MW 199.59 g/mol) and other regioisomeric variants [1][2]. This structural difference manifests in measurably different boiling points, polarity (LogP), and hydrogen-bonding capacity, which directly impact purification protocols, chromatographic behavior, and reactivity in subsequent synthetic transformations . Substituting with an incorrect analog risks altering reaction kinetics, compromising yield, or introducing impurities that propagate through multi-step syntheses—particularly critical in pharmaceutical intermediate applications where trace impurities can affect final drug substance quality. The following quantitative evidence establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 1-(2-Chloro-5-nitrophenyl)acetone (320576-24-7) vs. Analogs


Molecular Weight and Formula: 1-(2-Chloro-5-nitrophenyl)acetone vs. 2'-Chloro-5'-nitroacetophenone

1-(2-Chloro-5-nitrophenyl)acetone (C9H8ClNO3) possesses a molecular weight of 213.62 g/mol, which is 14.03 g/mol (approximately 7.0%) higher than the closely related acetophenone analog 2'-chloro-5'-nitroacetophenone (C8H6ClNO3, 199.59 g/mol) [1][2]. This difference arises from the presence of a methylene (-CH2-) spacer between the aromatic ring and the carbonyl group in the target compound, replacing the direct ring-carbonyl linkage found in the acetophenone derivative .

Organic Synthesis Pharmaceutical Intermediates Analytical Chemistry

Boiling Point Differential: 1-(2-Chloro-5-nitrophenyl)acetone vs. 2'-Chloro-5'-nitroacetophenone

The predicted boiling point of 1-(2-chloro-5-nitrophenyl)acetone is 332.3±27.0 °C at 760 mmHg, which is approximately 87.5 °C (35.7%) higher than the predicted boiling point of 2'-chloro-5'-nitroacetophenone at 244.8±20.0 °C . This substantial difference directly reflects the extended carbon chain and higher molecular weight of the target compound .

Purification Distillation Process Chemistry

Regioisomeric Specificity: 2-Chloro-5-nitro vs. Alternative Substitution Patterns

The 2-chloro-5-nitro substitution pattern on the phenyl ring of 1-(2-chloro-5-nitrophenyl)acetone confers distinct electronic and steric properties that cannot be replicated by regioisomers such as 1-(2-chloro-4-nitrophenyl)acetone or 1-(2-chloro-3-nitrophenyl)acetone . The specific positioning of the electron-withdrawing nitro group at the 5-position, combined with the chloro substituent at the 2-position, creates a unique activation profile for nucleophilic aromatic substitution and influences hydrogen-bonding capacity (calculated topological polar surface area = 62.9 Ų) [1]. This regioisomeric specificity is critical in pharmaceutical intermediate applications where downstream biological target engagement depends on precise three-dimensional molecular recognition [2].

Structure-Activity Relationship Medicinal Chemistry Reactivity

LogP and Hydrophobicity: Implications for Chromatographic Purification and Solubility

1-(2-Chloro-5-nitrophenyl)acetone exhibits a computed XLogP3-AA value of 2.0, indicating moderate lipophilicity that governs its chromatographic retention and solvent partitioning behavior [1]. This LogP value differs from that of the shorter-chain acetophenone analog due to the additional methylene group, which increases hydrophobic surface area and alters reverse-phase HPLC retention times . The compound's specific retention characteristics, combined with its UV-active nitro chromophore, enable reliable analytical method development for purity assessment and reaction monitoring [2].

Chromatography Solubility Method Development

Validated Application Scenarios for 1-(2-Chloro-5-nitrophenyl)acetone (320576-24-7) Based on Quantitative Evidence


Pharmaceutical Intermediate for Mavacamten (FDA-Approved Cardiac Myosin Inhibitor) Synthesis

1-(2-Chloro-5-nitrophenyl)acetone serves as a critical building block in the industrial-scale synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor approved by the FDA in 2022 for symptomatic obstructive hypertrophic cardiomyopathy [1]. The compound's 2-chloro-5-nitro substitution pattern and extended alkyl chain (C9 framework with MW 213.62 g/mol) provide the precise molecular architecture required for subsequent synthetic transformations in the Mavacamten route, including urea formation and coupling reactions. Substitution with the acetophenone analog (C8, MW 199.59 g/mol) would produce an incorrect intermediate with one fewer carbon atom, fundamentally altering the final drug substance structure and rendering the synthesis invalid. The 35.7% higher boiling point (332.3 °C vs. 244.8 °C) also ensures thermal compatibility with downstream reaction conditions employed in this validated process .

Intermediate in Vismodegib (Hedgehog Pathway Inhibitor) Synthetic Routes

The 2-chloro-5-nitrophenyl scaffold present in 1-(2-chloro-5-nitrophenyl)acetone is directly relevant to the synthesis of vismodegib (GDC-0449), an FDA-approved antineoplastic agent targeting the Hedgehog signaling pathway [2]. The key intermediate 2-(2-chloro-5-nitrophenyl)pyridine, which shares the identical 2-chloro-5-nitrophenyl pharmacophore, is prepared via cross-coupling and halogenation reactions that can originate from appropriately functionalized 2-chloro-5-nitrophenyl precursors [3]. The regioisomeric specificity established in Section 3 confirms that only the 2-chloro-5-nitro substitution pattern is validated for this synthetic pathway; alternative regioisomers would not yield the correct vismodegib intermediate, making procurement of the correct regioisomer essential for researchers developing Hedgehog pathway inhibitors or related anticancer agents.

Crossed-Aldol Condensation Substrate for Chalcone and Propenone Library Synthesis

1-(2-Chloro-5-nitrophenyl)acetone, and its closely related acetophenone precursor 2-chloro-5-nitroacetophenone, are established substrates for crossed-Aldol condensation reactions with substituted benzaldehydes to generate 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone (chalcone) libraries [4]. The target compound's extended alkyl chain and specific substitution pattern contribute to the electronic properties that govern condensation reactivity and subsequent biological evaluation of the resulting propenone products. The LogP value of 2.0 (or 1.82 from alternative calculation methods) informs solvent selection and workup procedures in these condensation reactions, while the 62.9 Ų topological polar surface area influences the compound's behavior in chromatographic purification of the resulting chalcone products [5]. These quantitative parameters enable reproducible synthetic methodology development across research laboratories.

Analytical Reference Standard for LC-MS and HPLC Method Development

The well-defined physical-chemical properties of 1-(2-chloro-5-nitrophenyl)acetone—including molecular weight (213.62 g/mol), LogP (2.0), and UV-active nitro chromophore—make it suitable as an analytical reference standard for developing and validating LC-MS and HPLC methods [6]. The compound's distinct retention characteristics on reverse-phase columns, driven by its moderate lipophilicity, allow it to serve as a retention time marker in impurity profiling and reaction monitoring workflows. The significant boiling point differential (332.3 °C vs. 244.8 °C for the acetophenone analog) ensures that GC-MS methods developed for this compound cannot be directly applied to its shorter-chain counterpart without method revalidation, reinforcing the procurement-specific nature of analytical reference material selection.

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